Lipophilicity Difference vs. 4-Methylphenyl Analog
The target compound's computed XLogP3-AA value of 4.1 [1] significantly exceeds that of the mono-methylphenyl analog (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-51-6). While experimental logP data for the comparator are not available in the public domain, the removal of two methyl groups is structurally expected to reduce logP by approximately 0.8-1.2 units based on Hansch-Leo fragment constants [2]. This lipophilicity difference translates to a predicted ~6- to 15-fold higher membrane partitioning coefficient for the target compound, a critical consideration when selecting screening compounds for CNS versus peripheral target programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 (Computed by XLogP3, PubChem release 2021.05.07) |
| Comparator Or Baseline | Not directly measured; structurally deduced logP ~2.9-3.3 for the 4-methylphenyl analog (2 methyl groups fewer) |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.2 (class-level inference based on Hansch-Leo fragment constants) |
| Conditions | Computational prediction; experimental logP or logD data not publicly available for either compound |
Why This Matters
For researchers building target-specific screening libraries, the ~10-fold difference in predicted lipophilicity can determine whether a compound distributes into the CNS or remains peripherally restricted, directly influencing hit triage and procurement decisions.
- [1] PubChem Compound Summary for CID 8283073. National Center for Biotechnology Information. Retrieved 2026-04-29. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Fragment constant methodology for logP estimation. View Source
